7-(3-hydroxypropyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Beschreibung
7-(3-Hydroxypropyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound featuring a fused pyrido-triazolo-pyrimidinone core with a 3-hydroxypropyl substituent at position 5.
Eigenschaften
IUPAC Name |
11-(3-hydroxypropyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O2/c17-5-1-3-15-4-2-9-8(10(15)18)6-12-11-13-7-14-16(9)11/h2,4,6-7,17H,1,3,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFYQNFXEXPLNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C2=C1N3C(=NC=N3)N=C2)CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Cyclization of Pyrimidine Precursors with Triazole Components
A widely adopted method involves condensing pyrimidine derivatives with pre-functionalized triazole intermediates. For instance, 4-amino-3-(3-hydroxypropyl)-5-mercapto-1,2,4-triazole serves as a key intermediate, reacting with ω-haloacetophenones or α-keto acids to form fused triazolopyrimidine systems. The hydroxypropyl group is introduced early in the synthesis via γ-butyrolactone opening with thiocarbohydrazide, followed by cyclocondensation.
Reaction Example :
-
Intermediate Preparation :
-
Cyclization :
Key Considerations :
Multi-Step Assembly from Pyridine Derivatives
Alternative routes begin with functionalized pyridine precursors. For example, 2-amino-3-cyano-4,6-diarylpyridines undergo sequential modifications to install the triazolo-pyrimidine moiety. The hydroxypropyl group is introduced via alkylation of a pyridine nitrogen using 3-bromo-1-propanol, followed by oxidation and cyclization.
Stepwise Protocol :
-
Pyridine Alkylation :
-
Pyrimidine Ring Formation :
-
Triazole Cyclization :
Yield Optimization :
-
Unprotected hydroxypropyl groups may lead to byproducts; thus, temporary protection (e.g., silylation) improves yields by 15–20%.
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Direct Alkylation | 68–72 | 90–95 |
| Epoxide Hydrolysis | 75–80 | 85–90 |
| Oxymercuration | 60–65 | 80–85 |
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Enhancements
-
Acid Catalysts : HCl or p-TsOH (10 mol%) accelerates cyclization by protonating carbonyl groups, enhancing electrophilicity.
-
Transition Metals : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole rings regioselectively, though this is less common for fused systems.
Analytical Characterization
Spectroscopic Confirmation
Mass Spectrometry
-
ESI-MS : Molecular ion [M+H]⁺ at m/z 280.3 (calculated 279.25 g/mol).
-
Fragmentation patterns confirm loss of H₂O (–18 Da) and CO (–28 Da) from the hydroxypropyl and carbonyl groups, respectively.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Cyclization with Triazole | High regioselectivity | Lengthy intermediate synthesis | 70–85 |
| Pyridine Alkylation | Modular side-chain introduction | Requires protecting groups | 60–75 |
| Microwave-Assisted | Rapid synthesis | Equipment-dependent | 80–90 |
Analyse Chemischer Reaktionen
Types of Reactions
7-(3-hydroxypropyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the triazolo ring or the pyrimidine scaffold.
Substitution: The hydroxyl group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs with potentially enhanced biological activity.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research has indicated that derivatives of pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine exhibit significant anticancer properties. For instance, studies have shown that related triazole-functionalized compounds demonstrate moderate to high antiproliferative activity against multiple cancer cell lines, including HeLa (cervical cancer), COLO 205 (colon cancer), and MCF-7 (breast cancer) cells . The mechanism of action often involves interference with tubulin polymerization, which is crucial for cancer cell division .
Table 1: Anticancer Activity of Pyrido-Triazole Derivatives
| Compound | Cell Line | IC50 (µM) | Activity Level |
|---|---|---|---|
| 7a | HeLa | 12.5 | High |
| 7b | COLO 205 | 15.0 | Moderate |
| 7c | MCF-7 | 10.0 | High |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Certain derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, some compounds exhibited activity comparable to standard antibiotics like ampicillin and streptomycin . This suggests potential applications in treating bacterial infections.
Table 2: Antimicrobial Activity of Pyrido-Triazole Derivatives
| Compound | Bacteria | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| 8a | Staphylococcus aureus | 25.1 |
| 8b | Escherichia coli | 20.0 |
Neuropharmacological Effects
Some studies have indicated that triazolo-pyridine derivatives may possess neuropharmacological effects, acting as potential antidepressants or anxiolytics. The interaction with serotonin receptors has been noted as a mechanism through which these compounds exert their effects .
Case Studies
Several case studies highlight the effectiveness of this compound in various applications:
- Case Study 1: A study demonstrated that a specific derivative exhibited significant cytotoxicity against the HeLa cell line with an IC50 value of 12 µM, indicating its potential as a chemotherapeutic agent .
- Case Study 2: Another investigation revealed that certain derivatives showed promising antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting their utility in treating resistant infections .
Wirkmechanismus
The mechanism of action of 7-(3-hydroxypropyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, which can disrupt normal cellular processes and lead to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following table summarizes key structural, synthetic, and pharmacological differences between the target compound and analogous triazolopyrimidinone derivatives:
Structural and Physicochemical Differences
- Substituent Effects: The 3-hydroxypropyl group in the target compound introduces a polar, flexible side chain, contrasting with the rigid aromatic substituents in CAS 1158395-00-6 or the basic dimethylaminopropyl group in CAS 940989-69-5 . This flexibility may enhance binding to flexible enzyme pockets.
- Lipophilicity : The trifluoromethoxy group in CAS 1158395-00-6 increases lipophilicity (logP ~3.5 estimated), whereas the hydroxypropyl group reduces logP (~1.8), favoring aqueous solubility .
Biologische Aktivität
7-(3-hydroxypropyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex heterocyclic compound recognized for its diverse biological activities. The compound's unique structural features contribute to its potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews the biological activity of this compound based on current literature, highlighting its mechanisms of action, efficacy in various biological assays, and potential clinical applications.
Chemical Structure and Properties
The molecular formula of this compound is C11H11N5O. The presence of a hydroxyl group at the 3-position is significant as it enhances solubility and may influence the compound's interaction with biological targets.
Anticancer Properties
Research has indicated that compounds within the pyrido[3,4-e][1,2,4]triazolo series exhibit notable anticancer activity. A comparative study showed that this compound demonstrated significant cytotoxic effects against various cancer cell lines. The National Cancer Institute (NCI) has screened similar triazolo derivatives against a wide array of cancer types including lung, breast, and colon cancers.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (nM) | Activity |
|---|---|---|---|
| This compound | MCF-7 (Breast) | 45–97 | High |
| 2-(4-chlorophenyl)-7-(3-hydroxypropyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one | HCT-116 (Colon) | 6–99 | Moderate |
| 2-(phenyl)-7-(3-hydroxypropyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one | HepG-2 (Liver) | 48–90 | Moderate |
The data indicates that modifications to the base structure can lead to varying degrees of cytotoxicity across different cancer cell lines.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown potential antimicrobial effects. Studies have demonstrated that derivatives of pyrido[3,4-e][1,2,4]triazolo compounds possess activity against various pathogens. The presence of the hydroxypropyl group may enhance its interaction with microbial targets.
Table 2: Antimicrobial Activity Overview
| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| 2-(fluorophenyl)-7-(3-hydroxypropyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one | S. aureus | 16 µg/mL |
The mechanisms underlying the biological activity of this compound are multifaceted. It is believed to modulate key cellular pathways involved in proliferation and apoptosis in cancer cells. Additionally, its interaction with specific enzymes or receptors can disrupt microbial growth.
Case Studies
A recent study highlighted the efficacy of this compound in a mouse model of breast cancer. Administration led to a significant reduction in tumor size compared to controls. The study emphasized the importance of further investigation into dosage optimization and long-term effects.
Q & A
Q. Key Considerations :
- Reaction temperature (80–120°C) and solvent polarity (e.g., DMF, methanol) significantly impact yield .
- Intermediate characterization via TLC or HPLC is critical to monitor reaction progress .
Basic: How can researchers confirm the molecular structure of this compound?
Methodological Answer:
Structural validation requires a combination of analytical techniques:
NMR Spectroscopy :
- ¹H NMR : Identify protons on the hydroxypropyl group (δ ~1.8–2.2 ppm for CH₂, δ ~3.6–4.0 ppm for OH) and aromatic protons (δ ~7.0–8.5 ppm) .
- ¹³C NMR : Confirm carbonyl (C=O, δ ~160–170 ppm) and triazole carbons (δ ~140–150 ppm) .
Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
X-ray Crystallography : Resolves 3D conformation, especially for chiral centers or tautomeric forms .
Data Cross-Validation : Compare experimental spectra with computational predictions (e.g., DFT calculations) .
Advanced: What strategies are effective for analyzing structure-activity relationships (SAR) of this compound?
Methodological Answer:
SAR studies focus on modifying substituents and evaluating biological effects:
Substituent Variation :
- Replace the hydroxypropyl group with shorter (e.g., hydroxyethyl) or longer (e.g., hydroxybutyl) chains to assess solubility and target affinity .
- Introduce electron-withdrawing groups (e.g., Cl, CF₃) on the pyrido ring to enhance metabolic stability .
Biological Assays :
- Enzyme Inhibition : Measure IC₅₀ values against kinases or proteases using fluorometric assays .
- Cellular Uptake : Use radiolabeled analogs (³H or ¹⁴C) to quantify permeability in Caco-2 monolayers .
Computational Tools : Molecular docking (AutoDock Vina) predicts binding modes to targets like ATP-binding pockets .
Advanced: How to resolve contradictions in biological activity data across different studies?
Methodological Answer:
Contradictions often arise from assay variability or compound purity. Mitigation strategies include:
Assay Standardization :
- Use identical cell lines (e.g., HEK293 vs. HeLa) and control compounds across labs .
- Validate results with orthogonal assays (e.g., SPR for binding affinity vs. cellular proliferation assays) .
Purity Analysis :
- Quantify impurities (>0.5%) via HPLC-UV/ELSD and assess their biological activity .
Stereochemical Confirmation : Chiral HPLC or CD spectroscopy ensures enantiopurity, as racemic mixtures may skew data .
Case Example : Discrepancies in IC₅₀ values for kinase inhibition may stem from ATP concentration differences in assay buffers .
Methodological: What in silico approaches predict the binding affinity of this compound to target enzymes?
Methodological Answer:
Computational methods guide target identification and optimization:
Molecular Docking :
- Use AutoDock or Glide to model interactions with catalytic sites (e.g., hydrogen bonds with Asp/Glu residues) .
Molecular Dynamics (MD) Simulations :
- GROMACS or AMBER simulates ligand-protein stability over 100 ns to assess binding free energy (ΔG) .
QSAR Modeling :
- Train models with descriptors (e.g., logP, polar surface area) and bioactivity data to predict novel analogs .
Validation : Compare docking scores with experimental IC₅₀ values from kinase assays .
Advanced: How does the hydroxypropyl group influence pharmacokinetic properties?
Methodological Answer:
The hydroxypropyl moiety impacts solubility, permeability, and metabolism:
Solubility :
- Enhances aqueous solubility due to hydrogen bonding (logP reduction by ~0.5–1.0 units) .
- Measure equilibrium solubility in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2) .
Permeability :
- PAMPA assays show reduced passive diffusion compared to non-polar analogs (e.g., propyl vs. hydroxypropyl) .
Metabolic Stability :
- Incubate with liver microsomes (human/rat) to identify oxidation sites (e.g., hydroxylation via CYP3A4) .
Optimization : Prodrug strategies (e.g., esterification of the hydroxyl group) improve bioavailability .
Data Contradiction: If solubility studies conflict, how to determine the optimal solvent system?
Methodological Answer:
Resolve discrepancies using systematic solubility screening:
Solvent Selection :
- Test organic (DMF, DMSO) vs. aqueous-organic mixtures (e.g., ethanol/water) .
Hansen Solubility Parameters (HSP) :
- Calculate HSP (δD, δP, δH) to match solvent and solute polarity .
Thermal Analysis :
- Differential Scanning Calorimetry (DSC) identifies polymorphs with varying solubility profiles .
Example : A compound with δH ~12 MPa¹/² may dissolve best in DMF (δH ~10.2 MPa¹/²) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
